molecular formula C23H19N5O2 B302787 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Cat. No. B302787
M. Wt: 397.4 g/mol
InChI Key: DKQFTLCNOHGUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been found to exhibit antioxidant and anti-inflammatory properties. The compound has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. Some potential areas of investigation include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the compound's activity against different types of cancer cells and in vivo models.
3. Investigation of the compound's potential as an anti-inflammatory and antioxidant agent.
4. Development of new formulations or delivery methods to improve the compound's solubility and bioavailability.
5. Exploration of the compound's activity against other disease targets, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a promising chemical compound with potential applications in various fields, particularly in the development of new anticancer drugs. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential limitations. However, the current body of scientific research suggests that 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a compound worth exploring in future studies.

Synthesis Methods

The synthesis of 1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 4-propoxy-3-methoxyaniline with 2,4-dicyanophenyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then subjected to a condensation reaction with 2,3-dichloroquinoxaline to yield the final compound.

Scientific Research Applications

1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential use as an anticancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, the compound has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.

properties

Product Name

1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

1-amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C23H19N5O2/c1-3-10-30-19-9-8-14(11-20(19)29-2)21-15(12-24)22(26)28-18-7-5-4-6-17(18)27-23(28)16(21)13-25/h4-9,11H,3,10,26H2,1-2H3

InChI Key

DKQFTLCNOHGUNS-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)OC

Origin of Product

United States

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